trans-Khellactone
CAS No.: 15575-68-5
Cat. No.: VC21346520
Molecular Formula: C14H14O5
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15575-68-5 |
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Molecular Formula | C14H14O5 |
Molecular Weight | 262.26 g/mol |
IUPAC Name | (9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
Standard InChI | InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1 |
Standard InChI Key | HKXQUNNSKMWIKJ-WCQYABFASA-N |
Isomeric SMILES | CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
SMILES | CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Canonical SMILES | CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Chemical Structure and Basic Properties
Molecular Characteristics
Trans-Khellactone (C₁₄H₁₄O₅) is a coumarin derivative with a molecular weight of 262.26 g/mol that belongs to the family of angular-type pyranocoumarins . The compound features a coumarin core with a fused dihydropyran ring, with the "trans" designation referring to the stereochemical configuration of substituents at the C-3' and C-4' positions of the dihydropyran ring . These positions contain hydroxyl groups that play crucial roles in the compound's biological activities and serve as potential sites for metabolic transformations .
Enantiomeric Forms
Trans-Khellactone exists in different enantiomeric forms including (-)-trans-khellactone and (+)-trans-khellactone, which differ in their stereochemical configurations . These enantiomers have distinct biological properties and pharmacokinetic profiles.
Table 1: Key Properties of Trans-Khellactone
Natural Occurrence
Trans-Khellactone has been identified in various plant species, with notable presence in Citrus tamurana, Cyclospermum leptophyllum, and Ammi visnaga . It is also a key bioactive compound found in Peucedanum praeruptorum Dunn (Chinese name: Qian-hu), a plant traditionally used in Chinese medicine .
Synthetic Methods
Analytical Detection Methods
Several sophisticated analytical methods have been developed for the detection and quantification of trans-Khellactone:
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Online solid phase extraction-chiral high performance liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS) has been used for simultaneous enantiospecific quantitation of (+)-trans-khellactone and other angular-type pyranocoumarins in rat plasma .
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been employed for comparative pharmacokinetic studies of pyranocoumarins and khellactone derivatives .
These methods demonstrate the importance of chiral separation techniques for accurately analyzing the different enantiomers of trans-Khellactone.
Pharmacokinetics and Metabolism
Metabolic Pathways
Understanding the metabolic fate of trans-Khellactone is crucial for its development as a potential therapeutic agent. The primary metabolic pathways for khellactone derivatives have been identified as:
These processes are primarily mediated by carboxylesterases, cytochrome P450 3A (CYP3A), and UDP-glucuronosyltransferases (UGTs) . The extensive metabolism often results in poor oral bioavailability, which represents a significant challenge for the therapeutic application of these compounds .
Structure-Metabolism Relationships
Several structural features play determinant roles in the metabolic profiles of khellactone derivatives:
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Polarity
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Acyl groups substituted at C-3' and C-4' positions
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Configuration of C-3' and C-4' (cis vs. trans)
For instance, after oral administration of praeruptorin A (a khellactone derivative), the prototype compound is difficult to detect in plasma, while cis-khellactone enantiomers are observed as the dominant metabolites . This indicates extensive first-pass metabolism of khellactone derivatives.
Pharmacokinetic Characteristics
Pharmacokinetic studies of khellactone derivatives have revealed the following general characteristics:
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Peak time (tmax) values less than 2 hours
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Half-life (t1/2) values less than 200 minutes for most compounds
Table 2: Comparative Pharmacokinetic Parameters of Trans-Khellactone and Related Compounds
Biological Activities
Anti-inflammatory Properties
While the search results focus more on cis-Khellactone's anti-inflammatory properties, these findings provide insight into the potential anti-inflammatory mechanisms of khellactone derivatives in general. Research has shown that khellactone derivatives can inhibit the production of pro-inflammatory mediators including:
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Nitric oxide (NO)
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Inducible nitric oxide synthase (iNOS)
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Interleukin-1 beta (IL-1β)
Other Biological Activities
Khellactone derivatives have been reported to exhibit various biological activities, including:
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Anti-hypertension effects
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Anti-HIV properties
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Reversing P-glycoprotein (P-gp) mediated multidrug resistance
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Anti-platelet aggregation
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Inducing differentiation and apoptosis of cancer cells
Of particular note, some khellactone derivatives such as 3'-O,4'-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone have demonstrated significant MDR-reversing activity both in vitro and in vivo, indicating promising potential for medical applications .
Comparison with Related Compounds
Relationship with Cis-Khellactone
Trans-Khellactone differs from cis-Khellactone in the stereochemical configuration at the C-3' and C-4' positions. This structural difference leads to distinct biological activities and metabolic profiles.
Table 3: Comparison of Trans-Khellactone and Cis-Khellactone
Comparison with Other Khellactone Derivatives
Various khellactone derivatives have been developed and studied, including:
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Praeruptorin A (PA): A khellactone derivative that undergoes metabolism to form cis-khellactone enantiomers .
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Praeruptorin B (PB): Another derivative studied in pharmacokinetic analyses .
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Praeruptorin E (PE): A khellactone derivative included in enantiospecific determination studies .
These derivatives differ primarily in the substituents at the C-3' and C-4' positions, which significantly influence their biological activities and pharmacokinetic properties.
Current Research and Future Perspectives
Recent Research Findings
Recent research on trans-Khellactone and related compounds includes:
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Development of enantioselective synthesis methods for obtaining pure enantiomers of trans-Khellactone .
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Studies on the pharmacokinetics and metabolism of khellactone derivatives, revealing the importance of structure-metabolism relationships .
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Investigation of specific biological activities, such as the inhibitory effect of cis-Khellactone on soluble epoxide hydrolase (sEH) .
Research Challenges and Future Directions
Several challenges and future directions in trans-Khellactone research can be identified:
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More comprehensive studies on the specific biological activities of trans-Khellactone compared to its isomers
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Development of improved synthetic methods for obtaining stereochemically pure trans-Khellactone
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Further investigation of structure-activity relationships to design more effective derivatives
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Strategies to improve pharmacokinetic properties, particularly addressing the extensive metabolism that leads to poor oral bioavailability
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